molecular formula C25H20N4 B12321744 3,5-Diphenyl-1-(P-diphenyl)formazan

3,5-Diphenyl-1-(P-diphenyl)formazan

Cat. No.: B12321744
M. Wt: 376.5 g/mol
InChI Key: LKFXJYZDDITMNN-AJKWTVAPSA-N
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Description

3,5-Diphenyl-1-(P-diphenyl)formazan is a chemical compound belonging to the formazan family. Formazans are known for their vibrant colors and are widely used in various biochemical assays. The structure of this compound consists of a central formazan core with phenyl groups attached at the 3, 5, and para positions, contributing to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1-(P-diphenyl)formazan typically involves the reaction of diazonium salts with hydrazones. One common method includes the reaction of an aromatic aldehyde with hydrazine to form a hydrazone, which then reacts with a diazonium salt to yield the formazan compound . The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1-(P-diphenyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted formazans and tetrazolium salts, which are used in biochemical assays and as indicators in redox reactions .

Scientific Research Applications

3,5-Diphenyl-1-(P-diphenyl)formazan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1-(P-diphenyl)formazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and vibrant color make it particularly useful in biochemical assays compared to other formazan derivatives .

Properties

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H/b28-25-,29-27?

InChI Key

LKFXJYZDDITMNN-AJKWTVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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